Enhanced Polarity and Hydrogen-Bonding Potential Differentiates it from Non-Amino Analogs
3-Amino-6-fluoropyridine-2-carbonitrile exhibits significantly higher topological polar surface area (TPSA) than its direct analog, 6-Fluoropyridine-2-carbonitrile, which lacks an amino group [1]. This is a key differentiator for ADME properties.
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 62.7 Ų |
| Comparator Or Baseline | 6-Fluoropyridine-2-carbonitrile (TPSA: 49.6 Ų) |
| Quantified Difference | +13.1 Ų (approx. 26% increase) |
| Conditions | Computed by Cactvs 3.4.6.11 |
Why This Matters
The higher TPSA correlates with increased hydrogen-bonding capacity and altered solubility/permeability profile, making it more suitable for targeting specific biological spaces or achieving desired ADME characteristics in drug design [2].
- [1] PubChem. (2026). 3-Pyridinecarbonitrile, 2-amino-6-fluoro-. PubChem Compound Summary for CID 13151384. View Source
- [2] PubChem. (2026). 6-Fluoropyridine-2-carbonitrile. PubChem Compound Summary for CID 2783200. View Source
